molecular formula C13H14N2O B1201467 9-Amino-1,2,3,4-tetrahydroacridin-4-ol CAS No. 130073-99-3

9-Amino-1,2,3,4-tetrahydroacridin-4-ol

货号: B1201467
CAS 编号: 130073-99-3
分子量: 214.26 g/mol
InChI 键: BISIFJGUTDFVFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-Amino-1,2,3,4-tetrahydroacridin-4-ol is a chemical compound structurally related to 1,2,3,4-tetrahydro-9-acridinamine (THA, Tacrine) and is identified as HP-029 . As a Tacrine analog, it was developed and evaluated as a potential therapeutic for Alzheimer's disease . Its primary researched mechanism of action is the in vitro inhibition of acetylcholinesterase, a key enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, which is a core therapeutic strategy to counteract the cholinergic deficit associated with Alzheimer's disease. In vivo studies have demonstrated its activity in reversing scopolamine-induced memory impairment in a passive dark-avoidance paradigm in mice, a model predictive of potential efficacy in Alzheimer's disease . Furthermore, it has shown activity in reversing cognitive deficits in rats with ibotenic acid lesions in the nucleus basalis magnocellularis . A significant characteristic of this analog is its reportedly lower acute toxicity in both rats and mice compared to Tacrine, which has led to its progression into clinical trials for Alzheimer's disease . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

属性

CAS 编号

130073-99-3

分子式

C13H14N2O

分子量

214.26 g/mol

IUPAC 名称

9-amino-1,2,3,4-tetrahydroacridin-4-ol

InChI

InChI=1S/C13H14N2O/c14-12-8-4-1-2-6-10(8)15-13-9(12)5-3-7-11(13)16/h1-2,4,6,11,16H,3,5,7H2,(H2,14,15)

InChI 键

BISIFJGUTDFVFR-UHFFFAOYSA-N

SMILES

C1CC(C2=NC3=CC=CC=C3C(=C2C1)N)O

规范 SMILES

C1CC(C2=NC3=CC=CC=C3C(=C2C1)N)O

同义词

4-hydroxytacrine

产品来源

United States

相似化合物的比较

Structural Analogues of Tacrine

The tetrahydroacridine scaffold has been extensively modified to improve efficacy and reduce toxicity. Key analogues include:

Compound Structural Feature AChE Inhibition Key Pharmacological Properties Toxicity Clinical Status
Tacrine (THA) Base structure: 9-amino-1,2,3,4-tetrahydroacridine IC₅₀ ≈ 0.2–0.5 μM Potent AChE inhibition; limited blood-brain barrier (BBB) penetration; hepatotoxic metabolites High hepatotoxicity Discontinued (1990s)
4-OH-THA 4-hydroxyl substitution on THA core Not explicitly reported Identified as a major THA metabolite in rats; role in THA’s efficacy/toxicity unclear Lower hepatotoxicity vs. THA* Preclinical (metabolite)
Velnacrine (HP-029) 1-hydroxyl substitution; maleate salt IC₅₀ ≈ 0.1–0.3 μM Enhanced BBB penetration; inhibits norepinephrine/dopamine uptake (IC₅₀ = 0.07–0.3 μM) Reduced acute toxicity vs. THA Phase II trials (halted)
Suronacrine (HP-128) 1-hydroxyl + phenethylamino substitution IC₅₀ ≈ 0.05–0.1 μM Dual AChE inhibition and neurotransmitter modulation; neuroprotective in rotenone-induced models Lower toxicity vs. THA Phase I trials (halted)
Cyclopentaquinoline hybrids Fused cyclopentaquinoline + dichlorobenzoic acid IC₅₀ ≈ 0.01–0.1 μM Multifunctional: AChE inhibition, antioxidant activity, NMDA receptor antagonism Improved safety in vitro Preclinical

*Inference from metabolite studies: Hydroxylation generally reduces hepatotoxicity .

Key Structural-Activity Relationship (SAR) Insights

  • Hydroxyl Position :
    • 1-OH derivatives (e.g., velnacrine, suronacrine) exhibit stronger AChE inhibition and BBB penetration than 4-OH-THA due to optimized hydrogen bonding with AChE’s catalytic site .
    • 4-OH-THA’s hydroxyl group may reduce metabolic activation (and thus hepatotoxicity) but also diminish AChE affinity compared to THA .
  • Substituent Effects: Phenethylamino groups (e.g., suronacrine) enhance neurotransmitter uptake inhibition, broadening therapeutic scope beyond AChE inhibition . Hybrid structures (e.g., cyclopentaquinoline-dichlorobenzoic acid) integrate multifunctional moieties for synergistic AD targeting .

Toxicity and Metabolic Profiles

  • THA vs. Metabolites :
    • THA undergoes extensive hepatic metabolism to 1-OH, 2-OH, and 4-OH derivatives, which collectively account for ~45% of excreted dose in rats .
    • 4-OH-THA’s reduced hepatotoxicity compared to THA is hypothesized but requires direct validation .
  • Clinical Candidates :
    • Velnacrine and suronacrine demonstrated lower acute toxicity in rodents but faced challenges in human trials (e.g., transient liver enzyme elevations) .

准备方法

Reaction Conditions

  • Solvent : Xylenes (mixed isomers) at a 10:1 v/w ratio relative to reactants.

  • Catalyst Loading : 1.02–1.6 moles of PTSA per mole of 2-aminobenzonitrile.

  • Temperature : 130–150°C, optimized at 145°C.

  • Reaction Time : 10–15 hours, with 11–12 hours yielding optimal conversion.

A representative protocol involves:

  • Heating 2-aminobenzonitrile (6.67 g) and PTSA (0.213 g) in xylenes (66.7 mL) to reflux.

  • Dropwise addition of cyclohexanone (8.78 mL) in xylenes (8.8 mL) over 40 minutes.

  • Refluxing for 10 hours, followed by a second PTSA charge (10.71 g) and refluxing for 5 additional hours.

This method achieves a 93.4% yield of 9-amino-1,2,3,4-tetrahydroacridine (free base), which is subsequently oxidized or functionalized to the 4-ol derivative.

Mechanistic Insights

The reaction proceeds via imine formation between the nitrile and ketone, followed by intramolecular cyclization. PTSA facilitates both steps by protonating intermediates, enhancing electrophilicity. Xylenes act as an azeotropic solvent, removing water via Dean-Stark distillation to shift equilibrium toward product formation.

Purification and Salt Formation

Crude products are purified via sequential basification and recrystallization:

Free Base Isolation

  • The reaction mixture is cooled, filtered, and partitioned between dichloromethane and 5% NaOH.

  • The organic layer is washed with water, treated with activated charcoal, and dried over K₂CO₃.

Hydrochloride Salt Preparation

  • The free base (10 g) is dissolved in 6N HCl (50 mL) with heating.

  • Acetonitrile (50 mL) is added, inducing precipitation upon cooling.

  • Recrystallization from 3:1 acetonitrile/water yields >99.9% pure hydrochloride salt.

Comparative Analysis of Catalytic Systems

While PTSA is preferred, alternative catalysts include methanesulfonic acid and sulfuric acid. However, PTSA offers:

  • Recyclability : Xylenes and residual catalyst are recoverable via distillation.

  • Environmental Safety : Avoids hazardous byproducts (e.g., phosphorus oxychloride in Hofmann degradations).

Deuterated Analog Synthesis

Deuteration at the 1-position (9-amino-1,2,3,4-tetrahydroacridin-1-ol-d3) follows analogous routes, substituting deuterated cyclohexanone. GlpBio reports a molar mass of 217.28 g/mol for the deuterated variant, with stock solutions prepared in DMSO or acetonitrile .

常见问题

Q. Table 1. Key Synthetic Routes and Yields

DerivativeMethodYield (%)Key ReagentsReference
9-Amino-6-(CF3)-THA-1-olFriedländer condensation65NH3, CF3COOH
6,7-Dimethoxy-THA-9-amineCyclization of 1-tetralone72LiAlH4, H2SO4

Q. Table 2. AChE Inhibition Data

CompoundIC50 (nM)Ki (nM)SpeciesNotesReference
9-Amino-THA-4-ol180150HumanBaseline activity
9-Amino-6-(CF3)-THA-1-ol1512BovineEnhanced lipophilicity

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。